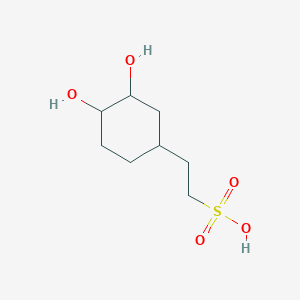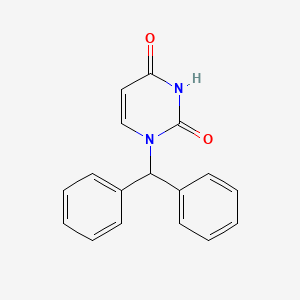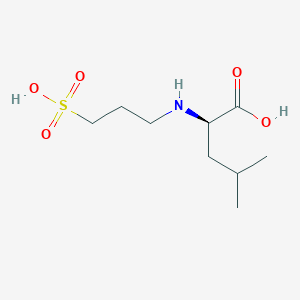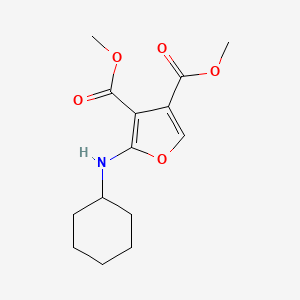![molecular formula C22H38Sn B12534225 Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane CAS No. 820964-76-9](/img/structure/B12534225.png)
Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane is an organotin compound with the chemical formula C15H30Sn. It is a colorless to pale yellow liquid that is soluble in various organic solvents such as ethanol, methanol, and cyclohexane. This compound is known for its stability in the presence of oxygen and water but reacts with strong oxidizing agents and acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane can be synthesized through the reaction of 2-methyl-5-(prop-1-EN-2-YL)phenyl with tributyltin chloride in the presence of a suitable solvent and catalyst. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form lower oxidation state tin compounds.
Substitution: Undergoes nucleophilic substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Forms tin oxides and corresponding organic by-products.
Reduction: Produces lower oxidation state tin compounds and organic by-products.
Substitution: Results in the formation of halogenated tin compounds and organic by-products.
Wissenschaftliche Forschungsanwendungen
Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane is used in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. The pathways involved include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributylpropynylstannane
- Tributyl(2-methyl-5-(prop-1-en-2-yl)cyclohexyl)stannane
- Tributyl(3-methoxyprop-1-en-2-yl)stannane
Uniqueness
Tributyl[2-methyl-5-(prop-1-EN-2-YL)phenyl]stannane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific applications, such as targeted organic synthesis and specialized industrial processes .
Eigenschaften
CAS-Nummer |
820964-76-9 |
|---|---|
Molekularformel |
C22H38Sn |
Molekulargewicht |
421.2 g/mol |
IUPAC-Name |
tributyl-(2-methyl-5-prop-1-en-2-ylphenyl)stannane |
InChI |
InChI=1S/C10H11.3C4H9.Sn/c1-8(2)10-6-4-9(3)5-7-10;3*1-3-4-2;/h4,6-7H,1H2,2-3H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
RAOWJXVVPHVLJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)C(=C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B12534154.png)
![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)
![Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]-](/img/structure/B12534165.png)



![Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12534185.png)


![4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol](/img/structure/B12534198.png)
![(4R)-4-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}-L-proline](/img/structure/B12534209.png)


![4'-Fluoro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B12534219.png)
